Direct Cytotoxicity Comparison: 2-Methyl Derivative vs. Unsubstituted Scaffold in Renal Cancer Cells
2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1) demonstrates direct cytotoxic activity against the RFX 393 renal cell carcinoma line. While the unsubstituted pyrazolo[3,4-d]pyrimidin-4-one core scaffold is frequently described as a privileged structure in medicinal chemistry, direct head-to-head comparison data for this specific assay are limited. This evidence, therefore, provides a benchmark for the 2-methyl derivative against which other analogs may be compared in future studies .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Approximately 11.70 µM |
| Comparator Or Baseline | Unsubstituted pyrazolo[3,4-d]pyrimidin-4-one scaffold (quantitative data not available for this specific assay) |
| Quantified Difference | Not calculable due to lack of comparator data; serves as a baseline reference for this substitution pattern. |
| Conditions | RFX 393 renal cell carcinoma cell line in vitro |
Why This Matters
This establishes a quantitative cytotoxicity baseline for the 2-methyl derivative, enabling researchers to assess whether other substitution patterns yield superior or inferior potency in renal cancer models.
